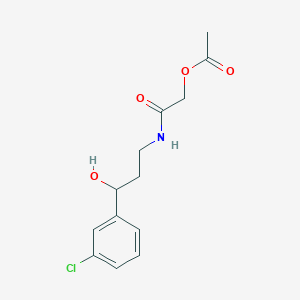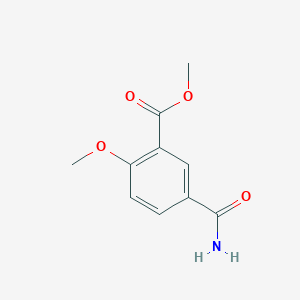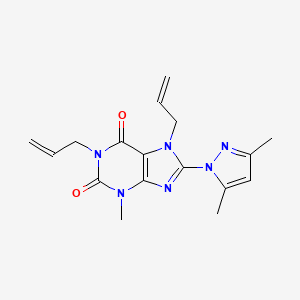
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a purine dione structure, which is a type of heterocyclic compound consisting of a purine core (a six-membered and a five-membered nitrogen-containing ring fused together) with two carbonyl groups .科学的研究の応用
Antimicrobial Activity
The core structure of the compound resembles that of imidazole, which is known for its antimicrobial properties. Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal effects . Therefore, this compound could potentially be synthesized and tested for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.
Anti-inflammatory Properties
Compounds containing the imidazole ring have also been associated with anti-inflammatory properties . This suggests that our compound of interest could be explored as a potential anti-inflammatory agent, possibly offering a new therapeutic approach for treating conditions characterized by inflammation.
Antitumor Applications
The structural complexity of this compound hints at the possibility of antitumor activity. Imidazole derivatives are known to possess antitumor properties , and thus, this compound could be a candidate for cancer research, particularly in the synthesis of new chemotherapeutic agents.
Antidiabetic Potential
Imidazole-containing compounds have shown promise in antidiabetic drug development . By acting on specific biological targets involved in glucose metabolism, this compound could be investigated for its potential role in managing diabetes.
Antiviral Uses
Given the antiviral properties of some imidazole derivatives , this compound could be valuable in virology research. It might serve as a lead compound for the synthesis of new drugs aimed at combating viral infections.
Antioxidant Effects
The presence of an imidazole ring in the molecular structure suggests that the compound might exhibit antioxidant properties . This could be significant in the context of oxidative stress-related diseases, where the compound could be used to neutralize free radicals.
Anti-amoebic Activity
Imidazole derivatives have been reported to have anti-amoebic effects . Research into this compound could extend into parasitology, where it might be used to treat amoebic infections.
Antihelmintic Applications
Lastly, the compound could be explored for its antihelmintic properties, as other imidazole derivatives have been used to treat helminth infections . This would be particularly useful in developing treatments for parasitic worm infestations.
作用機序
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1,7-bis(prop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-6-8-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(9-7-2)15(13)24/h6-7,10H,1-2,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDZRGSWRKIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-bis(prop-2-enyl)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2932232.png)
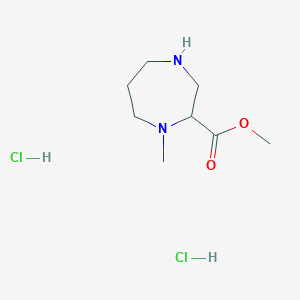
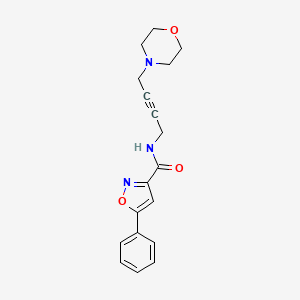
![N-[4-(aminocarbonyl)phenyl]-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2932235.png)
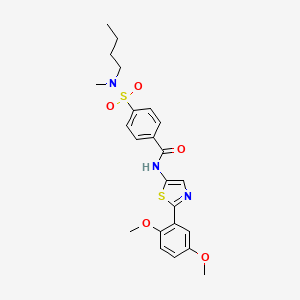


![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)

